(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime (1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime The transient receptor potential ankyrin 1 (TRPA1) ion channel integrates the nociception and transmission of diverse potentially damaging and noxious stimuli, including cold, electrophilic compounds, divalent cations, and mechanical stimulation. A-967079 is a potent, selective, and bioavailable inhibitor of the TRPA1 channel, with IC50 values of 67 and 289 nM for the human and rat isoforms, respectively. It attenuates cold allodynia following nerve injury without producing locomotor or cardiovascular side effects. A-967079 also suppresses neuronal activity in response to mechanical stimulation and diminishes postoperative pain due to mechanical stimuli.
A-967079 is a potent and selective antagonist of Transient Receptor Potential Anykrin 1 (TRPA1) with IC50′s of 67 nM and 289 nM at human and rat TRPA1 receptors, respectively.
Brand Name: Vulcanchem
CAS No.: 1170613-55-4
VCID: VC0516653
InChI: InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+
SMILES: CCC(=NO)C(=CC1=CC=C(C=C1)F)C
Molecular Formula: C12H14FNO
Molecular Weight: 207.25

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime

CAS No.: 1170613-55-4

Cat. No.: VC0516653

Molecular Formula: C12H14FNO

Molecular Weight: 207.25

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime - 1170613-55-4

Specification

CAS No. 1170613-55-4
Molecular Formula C12H14FNO
Molecular Weight 207.25
IUPAC Name (NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine
Standard InChI InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+
Standard InChI Key HKROEBDHHKMNBZ-CHBKHGQFSA-N
SMILES CCC(=NO)C(=CC1=CC=C(C=C1)F)C
Appearance Solid powder

Introduction

(1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime is a complex organic compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . This compound belongs to the oxime class and features a pentene backbone with a fluorophenyl group, which contributes to its unique chemical properties and potential biological activity. The presence of the fluorine atom in the para position of the phenyl ring enhances its reactivity compared to non-fluorinated analogs.

Synthesis

The synthesis of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime typically involves multiple steps, allowing for the incorporation of various functional groups that can enhance its properties. This versatility in synthesis makes it a valuable compound in organic chemistry research.

Applications

This compound has potential applications in both medicinal and industrial chemistry due to its unique chemical structure and properties. The fluorine atom enhances its reactivity and biological activity, making it a candidate for further research in drug development and other chemical industries.

Related Compounds

Several compounds share structural similarities with (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime. These include:

Compound NameMolecular FormulaUnique Features
1-(4-Fluorophenyl)butan-2-one oximeC11H12FNOShorter carbon chain; potential for different reactivity.
4-Fluoroacetophenone oximeC9H8FNOContains an acetophenone structure; different functional group positioning.
2-Methylphenylacetone oximeC11H13NOLacks fluorine; provides insight into effects of fluorination on activity.

These compounds can serve as controls or analogs in studies examining the effects of fluorination and structural variations on chemical and biological activity.

Research Findings and Biological Activity

Understanding the interactions of (1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime with biological systems is crucial for predicting its behavior and efficacy. While specific biological test results are not detailed here, the compound's structure suggests potential applications in drug development and other biomedical fields due to its fluorinated phenyl group, which can enhance membrane permeability and biological activity .

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